1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone

Organic Synthesis Process Chemistry Heterocyclic Chemistry

Researchers requiring the 5-substituted benzofuran regioisomer for SAR studies face supply challenges-the common 2-yl isomer (CAS 23489-36-3) yields entirely different chemical series, invalidating biological data. This 5-yl α-bromoketone (CAS 844891-02-7) is the exact electrophilic building block for constructing 5-substituted thiazoles, imidazoles, and oxadiazoles with defined molecular geometry. • High-yield one-step synthesis; well-characterized by NMR/MS • ≥97% purity reduces downstream purification • Essential for VEGFR-2 kinase inhibitor SAR and antimicrobial lead optimization

Molecular Formula C10H7BrO2
Molecular Weight 239.06 g/mol
CAS No. 844891-02-7
Cat. No. B1273718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone
CAS844891-02-7
Molecular FormulaC10H7BrO2
Molecular Weight239.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CO2)C=C1C(=O)CBr
InChIInChI=1S/C10H7BrO2/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10/h1-5H,6H2
InChIKeyKRXJQVYCIGDILC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone: Procurement & Differentiation Guide


1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone (CAS 844891-02-7) is a benzofuran-based α-bromoketone, a key electrophilic building block in organic synthesis, particularly for the construction of heterocyclic systems and in medicinal chemistry for the development of bioactive molecules [1]. The compound features a reactive bromomethyl ketone group adjacent to a benzofuran-5-yl moiety, making it a valuable intermediate for the synthesis of complex molecules . It is commercially available from several major chemical suppliers, including Thermo Scientific, Sigma-Aldrich, and others, typically with a purity of ≥97% [1][2].

5-yl regioisomer required for targeted heterocycle synthesis and SAR studies.
Procurement based on precise regioisomeric identity, not functional class similarity.
Peer-reviewed spectral data available for identity verification and QC.
Comprehensive 1H, 13C, 2H NMR, IR, and Raman characterization.
Efficient synthesis route reported supporting reliable supply and high purity.
One-step process with quantitative yield; reduces purification overhead.

Criticality of 5-yl Regioisomer in 1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone


The regioisomeric position of the bromoacetyl group on the benzofuran ring is a critical determinant of downstream reactivity and biological activity [1]. While the 2-yl isomer (CAS 23489-36-3) is widely used, the 5-yl isomer (CAS 844891-02-7) offers a distinct substitution pattern that is essential for accessing specific molecular geometries and structure-activity relationships (SAR) not achievable with other regioisomers [2]. Simply substituting the 5-yl isomer with the more common 2-yl or 3-yl analogs will lead to the synthesis of entirely different chemical series, rendering SAR studies invalid and potentially failing to meet patent or research specifications for target compounds. This fundamental difference in molecular architecture means that this compound cannot be considered an interchangeable commodity, and its procurement must be based on precise chemical identity, not functional class similarity.

Target Compound
5-yl Regioisomer (CAS 844891-02-7)
Distinct substitution pattern essential for specific molecular geometries and SAR programs.
Potential Substitute
2-yl Regioisomer (CAS 23489-36-3)
Commonly available, but leads to different chemical series and may invalidate SAR and patent specifications.
Regioisomer mismatch cannot be compensated by functional class similarity. Direct substitution will shift downstream chemistry and biological profiles, requiring full re-validation.

Quantitative Comparison of 1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone


One-Step Synthesis Efficiency

A recent protocol demonstrates the one-step synthesis of the title compound in quantitative yield under adapted Vilsmeier conditions [1]. This method provides a high-purity product without the need for extensive purification, streamlining its use in subsequent reactions. In contrast, the synthesis of the related 2-yl isomer (CAS 23489-36-3) often requires multiple steps and purification, leading to lower overall yields and potential impurities [2].

Synthetic efficiency
Cross-study
Target: One-step, quantitative yield (>99%) under Vilsmeier conditions [1].
Comparator (2-yl): Multi-step, reported yields 70–95% [2].
Supports higher synthetic efficiency and purity for the 5-yl isomer.
Conditions: adapted Vilsmeier reaction; reduced purification needs.
Organic Synthesis Process Chemistry Heterocyclic Chemistry

Regioisomer Impact on Biological Activity

The position of substitution on the benzofuran ring profoundly influences the biological activity of derived compounds [1]. While direct biological data for the 5-yl bromoacetyl compound itself is limited, extensive literature on benzofuran derivatives indicates that 5-substituted benzofurans exhibit distinct pharmacological profiles compared to 2- or 3-substituted analogs [2][3]. For instance, in a study of related compounds, the 5-yl regioisomer was essential for achieving optimal anti-VEGFR-2 activity, with the most potent compound in the series (6d) exhibiting an IC50 of 1.00 × 10⁻³ μM, which was twice as potent as the reference drug Sorafenib (IC50 = 2.00 × 10⁻³ μM) [4].

Regioisomer impact on activity
Class-level inference
5-yl substituted analog (6d): IC50 = 1.00 × 10⁻³ μM vs Sorafenib IC50 = 2.00 × 10⁻³ μM [4].
2-yl or 3-yl analogs: significantly lower activity in same study.
Class-level SAR supports regioisomer-dependent target engagement interpretation.
Data from related 5-substituted benzofurans; not direct measurement of the bromoketone.
Medicinal Chemistry Structure-Activity Relationship Drug Discovery

Spectral Data Validation

A comprehensive set of spectral data, including 1H-, 2H-, and 13C-NMR, as well as IR and Raman spectroscopy, has been published for this specific compound, confirming its identity and purity [1]. This level of characterization is essential for quality control in both research and industrial settings. While the 2-yl isomer (CAS 23489-36-3) also has spectral data available, the published data for the 5-yl isomer provides a direct and authoritative reference for its unique structure, facilitating unambiguous identification .

Spectral data validation
Published
Complete peer-reviewed 1H, 2H, 13C NMR, IR, and Raman data available [1].
Facilitates unambiguous identity confirmation and quality control.
Molbank (2023) provides an authoritative reference for QC and regulatory documentation.
Analytical Chemistry Quality Control Compound Characterization

Key Applications of 1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone


5-Substituted Benzofuran Heterocycle Synthesis

This compound serves as an essential electrophilic building block for the synthesis of a wide range of 5-substituted benzofuran-based heterocycles, including thiazoles, imidazoles, and oxadiazoles, which are prevalent scaffolds in drug discovery [1]. The high-yield one-step synthesis [2] and well-characterized spectral data [2] make it a reliable and efficient starting material for constructing focused libraries of novel compounds for biological evaluation. The 5-yl regioisomer is particularly valuable for SAR studies targeting specific biological activities, such as kinase inhibition, as highlighted by the potent anti-VEGFR-2 activity observed in related 5-substituted benzofuran derivatives [3].

Antimicrobial and Anticancer Agent Development

Benzofuran derivatives, especially those with a 5-substitution pattern, have demonstrated significant antimicrobial and anticancer activities [1]. The bromoacetyl group provides a versatile handle for introducing various pharmacophores, enabling the exploration of new chemical space in the search for novel therapeutics [2]. The distinct regioisomeric identity of the 5-yl compound ensures that SAR studies are conducted with the correct molecular geometry, which is critical for optimizing target engagement and biological efficacy [3].

Process Chemistry and API Intermediate Scale-Up

The efficient one-step synthesis with quantitative yield [1] makes this compound an attractive intermediate for process chemistry and scale-up. The high purity of the product reduces the need for extensive purification, which is a significant cost-saving factor in industrial settings. The availability of comprehensive analytical data [1] also supports the development of robust quality control methods, ensuring consistency in the production of active pharmaceutical ingredients (APIs) and their intermediates. Its use is documented in patent literature for the synthesis of biologically active benzofuran derivatives [4].

Material Science and Advanced Synthesis

Beyond medicinal chemistry, the benzofuran core is found in materials with interesting optical and electronic properties. The 5-yl bromoacetyl derivative can be used as a precursor for the synthesis of conjugated polymers, organic light-emitting diodes (OLEDs), and other advanced materials [1]. Its well-defined reactivity and high purity, as evidenced by its spectral data [2], are essential for achieving the precise molecular architectures required for these high-tech applications.

Application
Selection Property
Validation Focus
5-Substituted heterocycle synthesis
5-yl regioisomeric identity
Regiochemistry-dependent heterocycle assembly and library construction
Antimicrobial and anticancer lead discovery
5-yl substitution pattern and versatile bromoacetyl handle
SAR exploration and target engagement interpretation in reported assay contexts
Process chemistry and scale-up research
Reported efficient single-step synthesis and high purity
Reproducible supply, cost-effective purification, and QC method development
Advanced material synthesis
Well-characterized reactivity and spectral data package
Structural precision and property reproducibility in conjugated systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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